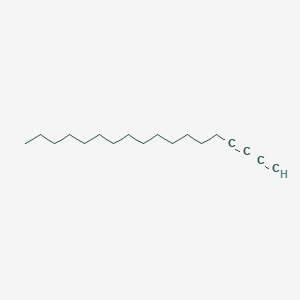

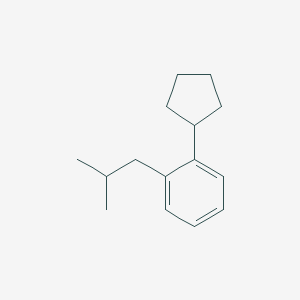

![molecular formula C8H12 B14473854 5-(Propan-2-ylidene)bicyclo[2.1.0]pentane CAS No. 72447-89-3](/img/structure/B14473854.png)

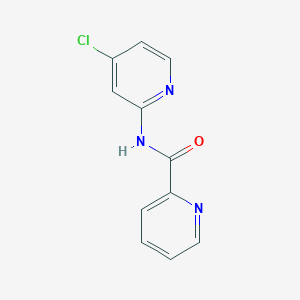

5-(Propan-2-ylidene)bicyclo[2.1.0]pentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(Propan-2-ylidene)bicyclo[2.1.0]pentane is a compound that belongs to the class of bicyclic alkanes. It is characterized by a unique structure where a cyclopropane ring is fused to a cyclobutane ring. This compound is known for its high strain energy due to the small ring sizes and the angles between the carbon atoms.

Preparation Methods

The synthesis of 5-(Propan-2-ylidene)bicyclo[2.1.0]pentane can be achieved through several methods:

Pyrolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene: This method involves the thermal decomposition of the diazabicyclo compound to yield the desired bicyclo[2.1.0]pentane.

Photolysis of 2,3-diazabicyclo[2.2.1]hept-2-ene: This method uses light to break the diazabicyclo compound, resulting in the formation of the bicyclo[2.1.0]pentane.

Addition of methylene to cyclobutene: This method involves the addition of a methylene group to cyclobutene to form the bicyclo[2.1.0]pentane structure.

Chemical Reactions Analysis

5-(Propan-2-ylidene)bicyclo[2.1.0]pentane undergoes several types of chemical reactions:

Hydrogenation: In the presence of a platinum catalyst at room temperature, it can be hydrogenated to form cyclopentane.

Reaction with hydrogen bromide: At lower temperatures, it reacts with hydrogen bromide to form bromocyclopentane.

Reaction with lead tetraacetate: This reaction forms cis-1,3-diacetoxycyclopentane among other products.

Isomerization: It can isomerize to cyclopentene at high temperatures (around 330°C).

Scientific Research Applications

5-(Propan-2-ylidene)bicyclo[2.1.0]pentane has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Due to its unique structure, it is studied for its potential use in the development of new materials with specific properties.

Pharmaceutical Research: It is investigated for its potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(Propan-2-ylidene)bicyclo[2.1.0]pentane involves the scission of the C1–C4 bond as the first step, generating cyclopentane-1,3-diyl, presumably in a singlet electronic state. Reclosure or [1,2] hydrogen migration from this intermediate provides pathways for both observed reactions . This mechanism is analogous to that proposed for the stereomutation and structural isomerization of cyclopropane .

Comparison with Similar Compounds

5-(Propan-2-ylidene)bicyclo[2.1.0]pentane can be compared with other similar compounds such as:

Bicyclo[1.1.1]pentane: This compound also has a highly strained structure but consists of three rings of four carbon atoms each.

Norbornane (Bicyclo[2.2.1]heptane): This compound has a similar bicyclic structure but with different ring sizes and connectivity.

The uniqueness of this compound lies in its specific ring fusion and the resulting strain energy, which influences its reactivity and applications.

Properties

CAS No. |

72447-89-3 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

5-propan-2-ylidenebicyclo[2.1.0]pentane |

InChI |

InChI=1S/C8H12/c1-5(2)8-6-3-4-7(6)8/h6-7H,3-4H2,1-2H3 |

InChI Key |

GJKFZQSVMNMCSB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1C2C1CC2)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

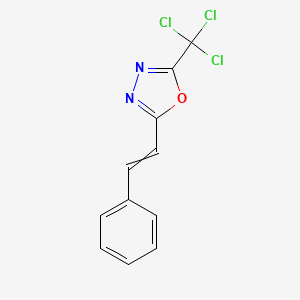

![4-[2-(5-Chloro-1,3-benzoxazol-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B14473789.png)

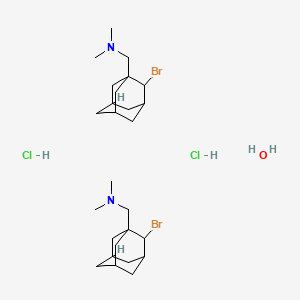

![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)